molecular formula C13H12O4 B12515587 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid CAS No. 799775-45-4

6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid

Cat. No.: B12515587
CAS No.: 799775-45-4
M. Wt: 232.23 g/mol
InChI Key: DLHNPZNEZRLMTQ-UHFFFAOYSA-N
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Description

6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid is a polyfunctionalized α,β-unsaturated ketocarboxylic acid characterized by a conjugated dienoic acid backbone, a 4-methylphenyl substituent at the 6-position, and a hydroxyl group adjacent to the aromatic ring.

Properties

CAS No.

799775-45-4

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

6-hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid

InChI

InChI=1S/C13H12O4/c1-9-5-7-10(8-6-9)11(14)3-2-4-12(15)13(16)17/h2-8,14H,1H3,(H,16,17)

InChI Key

DLHNPZNEZRLMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid typically involves the reaction of aromatic aldehydes with acetoacetic acid derivatives under basic conditions. For example, the reaction of unsubstituted acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine as a catalyst can yield the desired compound . The reaction conditions often involve refluxing the mixture in ethanol, which facilitates the formation of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield corresponding ketones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its antioxidant properties make it a candidate for studying the effects of reactive oxygen species in biological systems.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of new materials with enhanced stability and reactivity

Mechanism of Action

The mechanism by which 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid exerts its effects is primarily through its antioxidant activity. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound’s structure allows it to interact with various molecular targets, including enzymes and signaling pathways involved in oxidative stress responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound’s closest analogs differ in substituent groups and backbone modifications:

Compound Name Structural Features Key Differences
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid 6-hydroxy, 4-methylphenyl, conjugated dienoic acid, ketone at C2 Reference compound
2-Oxo-6-phenylhexa-3,5-dienoic acid Phenyl (no methyl group), no hydroxyl at C6 Lacks hydroxyl and methyl groups
(E)-6-(4-Methoxyphenyl)-4-oxo-4H-hexa-3,5-dienoic acid Methoxyphenyl, ketone at C4, no hydroxyl Substituted methoxy group, altered ketone position
Hexa-2,4-dienoic acid Simple dienoic acid (no aromatic substituents or hydroxyl) Minimal functionalization
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) Cinnamic acid derivative with catechol group (3,4-dihydroxyphenyl) Smaller backbone, phenolic hydroxyls

Physicochemical Properties

Property Target Compound 2-Oxo-6-phenylhexa-3,5-dienoic acid Caffeic Acid
Solubility Moderate (hydroxyl enhances polarity) Low in water, soluble in polar solvents High in polar solvents
Stability Sensitive to light/oxidation Stable under inert conditions Oxidizes readily
pKa ~3.5 (carboxylic acid) ~3.0 4.6 (carboxylic acid), 8.9 (phenolic)

Biological Activity

6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid (CAS No. 799775-45-4) is a phenolic compound notable for its structural features, including hydroxyl and oxo functional groups. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly its antioxidant properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
IUPAC Name 6-hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid
CAS Number 799775-45-4
InChI Key DLHNPZNEZRLMTQ-UHFFFAOYSA-N

Synthesis

The synthesis of 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid typically involves the reaction of aromatic aldehydes with acetoacetic acid derivatives under basic conditions. For instance, the reaction of unsubstituted acetoacetamide with aromatic aldehydes in ethanol using piperidine as a catalyst can yield this compound. Industrially, continuous flow reactors and optimized conditions are employed to enhance yield and purity while exploring green chemistry approaches to make the process more sustainable .

Antioxidant Properties

One of the most significant biological activities of this compound is its antioxidant capacity. The hydroxyl group in the structure allows for the donation of hydrogen atoms to neutralize free radicals, thus preventing oxidative damage to cells and tissues. This property positions it as a candidate for therapeutic applications in diseases associated with oxidative stress.

The mechanism by which 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid exerts its antioxidant effects involves:

  • Radical Scavenging: The compound can donate electrons to free radicals, stabilizing them.
  • Enzyme Interaction: It may interact with enzymes involved in oxidative stress responses, modulating their activity.
  • Cell Signaling Pathways: The compound could influence signaling pathways associated with inflammation and cellular stress responses.

Study on Antioxidant Activity

A study conducted by researchers demonstrated that 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid exhibited significant antioxidant activity in vitro. The compound was tested against various reactive oxygen species (ROS), showing a marked ability to reduce oxidative stress markers in cultured cells. This suggests potential applications in preventing cellular damage related to aging and chronic diseases.

Therapeutic Potential

Another investigation focused on the therapeutic potential of this compound in models of neurodegenerative diseases. The findings indicated that treatment with 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid led to reduced neuronal cell death and improved cognitive function in animal models exposed to oxidative stressors. This points towards its role as a neuroprotective agent.

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